molecular formula C11H16N2O3S B14847658 2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide

2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide

Cat. No.: B14847658
M. Wt: 256.32 g/mol
InChI Key: SCZSHJRBRFSZOO-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide is a chemical compound with the molecular formula C11H16N2O3S and a molecular weight of 256.32 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group and a dimethylamino group attached to a benzenesulfonamide core.

Preparation Methods

The synthesis of 2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide involves several steps. One common method includes the reaction of a suitable benzenesulfonamide precursor with cyclopropyl alcohol and dimethylamine under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Cyclopropoxy-6-(dimethylamino)benzenesulfonamide can be compared with other benzenesulfonamide derivatives, such as:

These compounds share a common sulfonamide group but differ in their additional functional groups, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

2-cyclopropyloxy-6-(dimethylamino)benzenesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-13(2)9-4-3-5-10(16-8-6-7-8)11(9)17(12,14)15/h3-5,8H,6-7H2,1-2H3,(H2,12,14,15)

InChI Key

SCZSHJRBRFSZOO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C(=CC=C1)OC2CC2)S(=O)(=O)N

Origin of Product

United States

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